molecular formula C7H7ClN2O B2914272 3-Amino-5-chlorobenzamide CAS No. 1261497-69-1

3-Amino-5-chlorobenzamide

Cat. No.: B2914272
CAS No.: 1261497-69-1
M. Wt: 170.6
InChI Key: ADAIKEDNQZYHHJ-UHFFFAOYSA-N
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Description

3-Amino-5-chlorobenzamide (CAS 1261497-69-1) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 7 ClN 2 O and a molecular weight of 170.60 g/mol, this compound serves as a key synthetic building block . Its primary research application is in the synthesis of novel bioactive molecules, particularly in the development of antiproliferative agents. Studies have utilized derivatives of this compound to create compounds that were evaluated for their in vitro activity against human cancer cell lines, demonstrating its relevance in early-stage anticancer research . Researchers value this benzamide derivative for its structure, which can be further functionalized to explore structure-activity relationships in pharmacological studies. Please handle with care and refer to the Safety Data Sheet. This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or veterinary diagnosis and treatment .

Properties

IUPAC Name

3-amino-5-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAIKEDNQZYHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chlorobenzamide typically involves the chlorination of anthranilate followed by amination. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-5-chlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-chlorobenzamide involves its interaction with specific molecular targets. The amino group and the chlorine atom play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Amino-5-chlorobenzamide with structurally related benzamide derivatives, focusing on substituent positions, functional groups, and applications:

Compound Name CAS Number Molecular Formula Substituent Positions Key Applications/Properties References
This compound Not explicitly listed C₇H₅ClN₂O Amino (3), Chloro (5), Amide (1) Potential intermediate in drug synthesis; electronic properties influenced by para-substituted Cl and meta-amino groups
2-Amino-5-chlorobenzamide 5202-85-7 C₇H₅ClN₂O Amino (2), Chloro (5), Amide (1) Used in synthesizing chlorantraniliprole (insecticide); higher solubility due to ortho-amino positioning
4-Amino-3-chlorobenzoic Acid 2486-71-7 C₇H₅ClNO₂ Amino (4), Chloro (3), Carboxylic Acid (1) Building block for dyes and pharmaceuticals; acidity enhanced by carboxylic group
3-Bromo-5-chlorobenzoic Acid 42860-02-6 C₇H₄BrClO₂ Bromo (3), Chloro (5), Carboxylic Acid (1) Versatile intermediate in agrochemicals; bromine enhances electrophilic substitution reactivity

Key Findings:

Substituent Position Effects: The meta-amino and para-chloro arrangement in this compound creates a polarized electron distribution, enhancing its reactivity in nucleophilic aromatic substitution compared to 2-Amino-5-chlorobenzamide, where the ortho-amino group sterically hinders certain reactions . 4-Amino-3-chlorobenzoic Acid’s carboxylic acid group increases water solubility but reduces compatibility with non-polar solvents, unlike benzamide derivatives .

Applications in Drug Synthesis: 2-Amino-5-chlorobenzamide is directly linked to chlorantraniliprole production, a widely used insecticide, due to its optimal steric and electronic profile for binding insect ryanodine receptors . 3-Bromo-5-chlorobenzoic Acid’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in creating complex bioactive molecules .

Safety and Handling: While explicit hazard data for this compound are unavailable, structurally similar compounds like 3-Amino-N-benzyl-5-methylbenzamide are classified as low-risk under GHS standards, suggesting comparable safety with proper handling .

Biological Activity

3-Amino-5-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H8ClN3O
  • Molecular Weight : 175.61 g/mol

The compound features an amino group (-NH2) and a chlorobenzamide moiety, which are crucial for its biological activity. The amino group can form hydrogen bonds, while the chlorobenzamide structure allows for various interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with target proteins or nucleic acids, enhancing binding affinity.
  • Hydrophobic Interactions : The chlorobenzamide moiety engages in hydrophobic interactions, which are critical for the compound's stability and efficacy in biological systems.
  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, potentially modifying biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Properties
2-Amino-5-chlorobenzamideC7H8ClN1OPotential anticonvulsant and anti-inflammatory activity
3-Amino-4-chlorobenzamideC7H8ClN1OExhibits different reactivity due to amino group positioning
2-Amino-4-chlorobenzamideC7H8ClN1OSimilar antimicrobial properties but less studied

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
  • Anticancer Research : In another study, this compound was tested on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The IC50 values ranged from 10 to 25 µM for different cell lines, suggesting effective anticancer activity .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-5-chlorobenzamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with 5-chloroanthranilic acid or a substituted benzamide precursor. Use coupling agents like EDC/HOBt or DCC for amide bond formation under inert conditions (N₂ atmosphere) .
  • Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (DMF or DCM) to enhance intermediate stability.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Use deuterated DMSO for ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and amine signals (δ 5.5–6.0 ppm). Compare with predicted shifts from ChemSpider data .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 198.65) .
  • HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (methanol/chloroform). Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation .
  • DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian 09, B3LYP/6-311G** basis set) to identify discrepancies .

Q. What strategies are effective for analyzing conflicting biological activity data in antibacterial assays?

  • Methodology :

  • Standardized MIC Assays : Use Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922) with Mueller-Hinton broth. Include positive (ciprofloxacin) and negative (DMSO) controls .
  • Dose-Response Curves : Fit data to a Hill equation (GraphPad Prism) to calculate IC₅₀ values. Replicate experiments across independent labs to confirm reproducibility .

Q. How can computational modeling predict the interaction of this compound with enzyme targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to PARP-1 (PDB ID: 4UND). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Ser904) .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .

Methodological Guidance for Data Interpretation

Q. What analytical approaches validate the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 60°C for 24 hours. Monitor degradation via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (TGA Q500) to guide storage conditions (e.g., desiccated at 4°C) .

Q. How should researchers address low reproducibility in synthetic yields across different batches?

  • Methodology :

  • DoE (Design of Experiments) : Use Minitab to screen variables (catalyst loading, solvent volume) via a Plackett-Burman design. Optimize using response surface methodology (RSM) .
  • In-line PAT (Process Analytical Technology) : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

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